molecular formula C18H13Cl2N3S2 B2838437 6-chloro-4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 478065-65-5

6-chloro-4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2838437
CAS No.: 478065-65-5
M. Wt: 406.34
InChI Key: XUGUVEVRTTUOGP-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .

Scientific Research Applications

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: Shares the 4-chlorobenzyl group but lacks the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core.

    7,9-Dimethylpyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Lacks the 4-chlorobenzylsulfanyl group.

Uniqueness

4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to its combination of functional groups and structural features.

Properties

IUPAC Name

6-chloro-4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3S2/c1-9-7-10(2)21-17-13(9)14-15(25-17)16(20)23-18(22-14)24-8-11-3-5-12(19)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGUVEVRTTUOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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